N-Benzyl-3-bromo-5-fluorobenzamide
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Overview
Description
N-Benzyl-3-bromo-5-fluorobenzamide is an organic compound with the molecular formula C14H11BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms, and the amide nitrogen is bonded to a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromo-5-fluorobenzamide typically involves the following steps:
Bromination: The starting material, 3-fluorobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Benzylation: The brominated intermediate is then subjected to benzylation. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-bromo-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted benzamide derivative.
Scientific Research Applications
N-Benzyl-3-bromo-5-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-3-bromo-5-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine substituents on the benzene ring can influence the compound’s reactivity and binding affinity to biological molecules. The benzyl group attached to the amide nitrogen can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-fluorobenzamide: Similar structure but lacks the bromine atom, which can affect its reactivity and applications.
3-Bromo-5-fluorobenzonitrile: Contains a nitrile group instead of an amide, leading to different chemical properties and uses.
5-Bromo-2-fluorobenzamide: Different substitution pattern on the benzene ring, which can influence its chemical behavior and applications.
Uniqueness
N-Benzyl-3-bromo-5-fluorobenzamide is unique due to the specific combination of bromine, fluorine, and benzyl substituents. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-3-bromo-5-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c15-12-6-11(7-13(16)8-12)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKJAVXWCEAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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